9-Diazo-2-iodo-9H-fluorene
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Overview
Description
9-Diazo-2-iodo-9H-fluorene is an organic compound with the molecular formula C13H7IN2. This compound is characterized by the presence of a diazo group (-N=N-) and an iodine atom attached to a fluorene backbone. The diazo group is known for its distinctive reactivity, making diazo compounds valuable in organic synthesis .
Preparation Methods
The synthesis of 9-Diazo-2-iodo-9H-fluorene typically involves the iodination of fluorene followed by diazotization. One common method is the iodination of fluorene to produce 2-iodofluorene, which is then subjected to diazotization to yield this compound . The reaction conditions often involve the use of iodine and a diazotizing agent under controlled temperature and pH conditions .
Chemical Reactions Analysis
9-Diazo-2-iodo-9H-fluorene undergoes various types of chemical reactions, including:
1,3-Dipolar Cycloaddition: This reaction involves the addition of the diazo group to dipolarophiles, resulting in the formation of heterocyclic compounds.
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
9-Diazo-2-iodo-9H-fluorene has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of various heterocyclic compounds through cycloaddition reactions.
Material Science: The compound is a precursor for organic electroluminescent devices, which are used in display technologies.
Chemical Biology: The distinctive reactivity of the diazo group makes it useful in the development of chemoselective reactions in biological systems.
Mechanism of Action
The mechanism of action of 9-Diazo-2-iodo-9H-fluorene primarily involves the reactivity of the diazo group. The diazo group can participate in cycloaddition reactions, forming new bonds with dipolarophiles. This reactivity is governed by the electronic properties of the diazo group, which can interact with various molecular targets and pathways .
Comparison with Similar Compounds
9-Diazo-2-iodo-9H-fluorene can be compared with other diazo compounds such as:
9-Diazo-9H-fluorene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodo-9H-fluorene: Lacks the diazo group, limiting its use in cycloaddition reactions.
9-Diazo-9H-xanthene: Similar diazo reactivity but with a different backbone structure, affecting its overall reactivity and applications.
These comparisons highlight the unique combination of the diazo group and iodine atom in this compound, which contributes to its distinctive reactivity and applications.
Properties
CAS No. |
81150-85-8 |
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Molecular Formula |
C13H7IN2 |
Molecular Weight |
318.11 g/mol |
IUPAC Name |
9-diazo-2-iodofluorene |
InChI |
InChI=1S/C13H7IN2/c14-8-5-6-10-9-3-1-2-4-11(9)13(16-15)12(10)7-8/h1-7H |
InChI Key |
SRBAWHKHDZEDPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=[N+]=[N-])C=C(C=C3)I |
Origin of Product |
United States |
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